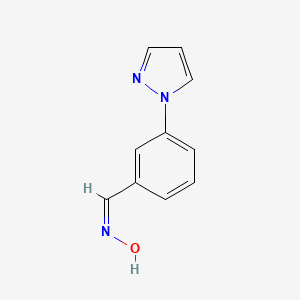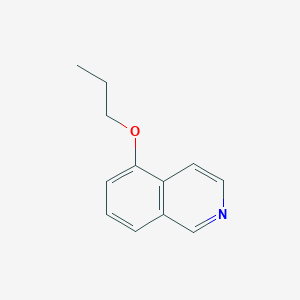
N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide is a complex organic compound with a unique structure It is characterized by a hexahydro-1H-4,7-methanoindene core, which is a bicyclic structure, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the hexahydro-1H-4,7-methanoindene core. This can be achieved through the hydrogenation of indene derivatives under high pressure and temperature conditions. The resulting hexahydroindene is then subjected to a series of reactions to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of catalysts, such as palladium or platinum, can enhance the hydrogenation process, while automated systems can control reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hexahydroindene core can interact with hydrophobic regions of proteins or cell membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-1H-indene: Shares the hexahydroindene core but lacks the acetamide group.
4,7-Methano-1H-indene: Another bicyclic compound with a similar structure but different functional groups.
Dicyclopentadiene: A related compound with a similar bicyclic structure.
Uniqueness
N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide is unique due to the presence of both the hexahydroindene core and the acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
112403-14-2 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(8-tricyclo[5.2.1.02,6]dec-4-enyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-7(14)13-12-6-8-5-11(12)10-4-2-3-9(8)10/h2,4,8-12H,3,5-6H2,1H3,(H,13,14) |
InChI Key |
BBTZMFGACMNBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2CC1C3C2CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




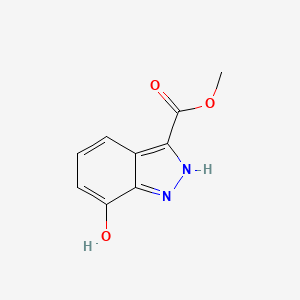


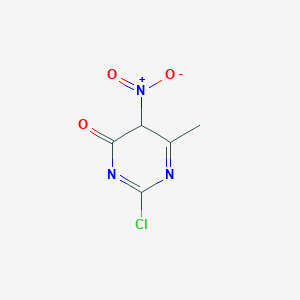
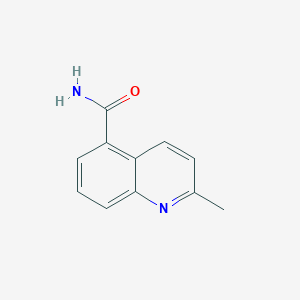

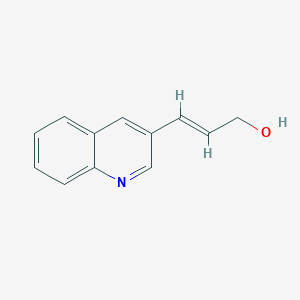
![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
